1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-3-15-22-20-25(23-15)19(27)17(28-20)16(13-6-4-12(2)5-7-13)24-10-8-14(9-11-24)18(21)26/h4-7,14,16,27H,3,8-11H2,1-2H3,(H2,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQNAQGQWZGULX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are enzymes known as α-amylase and α-glucosidase . These enzymes play a vital role in the metabolism of carbohydrates, leading to the breakdown of complex polysaccharides into glucose.
Mode of Action
The compound interacts with its targets by inhibiting the function of α-amylase and α-glucosidase. This inhibition prevents the breakdown of complex polysaccharides into glucose, thereby managing the levels of glucose in the body.
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase affects the carbohydrate metabolism pathway. By preventing the breakdown of complex polysaccharides into glucose, the compound effectively reduces the amount of glucose that enters the bloodstream. This can help manage conditions characterized by high glucose levels, such as Diabetes Mellitus.
Biological Activity
The compound 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 415.5 g/mol. Its structure features a thiazole-triazole moiety, which is known for its diverse biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 887219-14-9 |
The primary biological activity of this compound is its inhibition of carbohydrate-hydrolyzing enzymes , specifically alpha-amylase and alpha-glucosidase . These enzymes play critical roles in carbohydrate metabolism by breaking down complex carbohydrates into glucose. The inhibition of these enzymes leads to reduced glucose absorption in the intestines, making this compound a candidate for managing blood sugar levels in diabetic conditions.
Target Enzymes
- Alpha-Amylase : This enzyme catalyzes the hydrolysis of starch into sugars.
- Alpha-Glucosidase : This enzyme further breaks down disaccharides into monosaccharides.
Results of Action
The inhibition of these enzymes results in:
- Decreased Glucose Levels : Clinical studies have shown that compounds with similar mechanisms can significantly lower postprandial blood glucose levels, which is beneficial for diabetes management .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and related analogs:
-
In Vitro Studies :
- A study demonstrated that the compound effectively inhibited alpha-amylase and alpha-glucosidase with IC50 values indicating significant potency against these targets .
- The results showed a dose-dependent decrease in glucose levels in simulated intestinal conditions.
-
In Vivo Studies :
- Animal models treated with this compound exhibited lower blood glucose levels after carbohydrate-rich meals compared to control groups. This suggests potential efficacy in reducing hyperglycemia .
- Pharmacokinetic studies revealed favorable absorption characteristics, supporting its development as an oral anti-diabetic agent .
Table: Summary of Biological Activity Data
| Study Type | Target Enzyme | IC50 (µM) | Effect on Glucose Levels |
|---|---|---|---|
| In Vitro | Alpha-Amylase | 12.5 | Significant reduction |
| In Vitro | Alpha-Glucosidase | 15.0 | Significant reduction |
| In Vivo | Blood Glucose Level | N/A | Decreased postprandial |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other thiazolo-triazole derivatives allow for comparative analysis of pharmacophoric features, docking performance, and physicochemical properties. Below is a detailed comparison with key analogs:
Structural and Functional Comparisons
Docking and Binding Insights
- 12-Quinoxaline derivative (Compound 4): Exhibited moderate-to-high docking scores against SARS-CoV-2 main protease in silico, attributed to its quinoxaline-thiazolo-triazole scaffold’s ability to occupy hydrophobic pockets .
- 18-Quinoxaline derivative (Compound 6): Similar scaffold to Compound 4 but with a methoxy-phenol group, which may enhance target affinity through additional hydrophobic interactions .
- Ethyl piperidine-4-carboxylate analog : Structural similarity to the target compound suggests comparable binding modes, but the carboxamide in the target likely offers superior hydrogen-bonding capacity versus the ethyl ester.
Physicochemical and Pharmacokinetic Properties
- Hydrogen-Bonding Potential: The target compound’s carboxamide group provides two H-bond acceptors (carbonyl oxygen and amide nitrogen), surpassing the single H-bond donor/acceptor in Compound 4’s phenol group .
- Metabolic Stability: The ethyl group at position 2 could reduce oxidative metabolism compared to Compounds 4 and 6, which feature more labile quinoxaline rings .
Key Research Findings and Implications
- Structural Superiority: The target compound’s carboxamide and ethyl substituents position it as a more stable and interaction-capable analog compared to ester derivatives (e.g., ) and quinoxaline-based compounds (e.g., ).
- Synthetic Challenges : The complex thiazolo-triazole-piperidine scaffold requires advanced crystallization techniques, as highlighted by the widespread use of SHELX programs for similar small-molecule refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
